3-Chloro-6-nitroquinoxalin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN4O2 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
3-chloro-6-nitroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-8(10)12-5-2-1-4(13(14)15)3-6(5)11-7/h1-3H,(H2,10,12) |
InChI Key |
LYWKJOHNYWBCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)N)Cl |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformational Chemistry of 3 Chloro 6 Nitroquinoxalin 2 Amine
Reactivity of the Chloro Substituent in Nucleophilic Displacement Reactions
The chlorine atom at the C-3 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the electron-withdrawing nature of the fused pyrazine (B50134) ring and the nitro group on the benzene (B151609) ring, which stabilize the intermediate Meisenheimer complex formed during the substitution process.
The displacement of the chloro group by primary and secondary amines provides a direct route to a diverse range of 3-(substituted-amino)-6-nitroquinoxalin-2-amine derivatives. These reactions are typically carried out by heating the substrate with an excess of the respective amine, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction. organic-chemistry.orglibretexts.org The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or alcohols often being employed.
The general reaction scheme is as follows:
Representative Amination Reactions of 3-Chloro-6-nitroquinoxalin-2-amine
| Amine | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Primary Amine (R-NH₂) | Excess R-NH₂, Heat | 3-(Alkyl/Aryl-amino)-6-nitroquinoxalin-2-amine | organic-chemistry.org |
Detailed research findings indicate that the reaction conditions can be tailored to accommodate a wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The nucleophilicity of the incoming amine and steric hindrance around the reaction center can influence the reaction rate and yield.
In a similar fashion to amination, the chloro substituent can be displaced by oxygen and sulfur nucleophiles to yield ether and thioether derivatives, respectively.
The formation of ether derivatives can be achieved by reacting this compound with an alkoxide or a phenoxide. This reaction, analogous to the Williamson ether synthesis, typically involves the use of a strong base to deprotonate the corresponding alcohol, generating the nucleophilic alkoxide in situ. masterorganicchemistry.com
For the synthesis of thioether derivatives, the substrate is treated with a thiol in the presence of a base. Thiols are generally more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts, often leading to more facile reactions. researchgate.net
Representative Synthesis of Ether and Thioether Derivatives
| Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Alkoxide (RO⁻) | ROH, NaH, Heat | 3-Alkoxy-6-nitroquinoxalin-2-amine | masterorganicchemistry.com |
These reactions expand the range of accessible derivatives, allowing for the introduction of various functional groups and modulation of the compound's physicochemical properties.
Transformations Involving the Nitro Group
The nitro group at the C-6 position is a key modulator of the electronic properties of the quinoxaline ring and can itself undergo important chemical transformations.
The reduction of the nitro group to a primary amino group is a common and synthetically valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic character of the molecule. A variety of reducing agents can be employed for this purpose. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org
Commonly used methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org These methods are generally efficient and provide the corresponding 6-amino-3-chloroquinoxalin-2-amine in good yields.
Methods for the Reduction of the Nitro Group
| Reagent/Conditions | Product | Reference |
|---|---|---|
| H₂, Pd/C, Ethanol (B145695) | 3-Chloroquinoxaline-2,6-diamine | commonorganicchemistry.com |
| SnCl₂·2H₂O, HCl, Ethanol | 3-Chloroquinoxaline-2,6-diamine | wikipedia.orggoogle.com |
The resulting diaminoquinoxaline derivative is a versatile intermediate for the synthesis of more complex heterocyclic systems and other functionalized molecules.
The strong electron-withdrawing nature of the nitro group exerts a significant influence on the reactivity of the entire quinoxaline ring system. By withdrawing electron density through both inductive and resonance effects, the nitro group deactivates the benzene portion of the ring towards electrophilic aromatic substitution.
Conversely, this electron withdrawal enhances the electrophilicity of the carbon atoms in the quinoxaline ring, particularly the C-3 position. This activation is crucial for the success of the nucleophilic aromatic substitution reactions discussed in section 3.1, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The presence of the nitro group therefore facilitates the displacement of the chloro substituent by various nucleophiles. arkat-usa.org
Reactivity of the Amino Functionality at the C-2 Position
The amino group at the C-2 position is a nucleophilic center and can participate in a range of chemical reactions. Its reactivity can be influenced by the electronic effects of the other substituents on the quinoxaline ring.
The primary amino group can undergo acylation reactions with acid chlorides or anhydrides to form the corresponding amides. libretexts.org It can also react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively.
Furthermore, the 2-amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. msu.edu The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer-type reactions.
Another potential reaction involves the condensation of the amino group with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. libretexts.org
The reactivity of this amino group provides another avenue for the structural diversification of the this compound scaffold.
Acylation and Sulfonylation Reactions
The primary amino group of this compound is readily susceptible to acylation and sulfonylation, providing a straightforward method for the introduction of a wide variety of functional groups. These reactions typically proceed by treatment with acylating or sulfonylating agents in the presence of a base to yield the corresponding N-acylated and N-sulfonylated derivatives.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a suitable base, such as pyridine (B92270) or triethylamine (B128534), affords the corresponding amides. For instance, the reaction with acetyl chloride would yield N-(3-chloro-6-nitroquinoxalin-2-yl)acetamide. The reaction conditions are generally mild, and the products are often stable crystalline solids.
Sulfonylation: Similarly, sulfonylation is achieved by reacting the amino group with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium. This leads to the formation of stable sulfonamides, for example, N-(3-chloro-6-nitroquinoxalin-2-yl)benzenesulfonamide. These derivatives are of interest due to the prevalence of the sulfonamide moiety in various pharmacologically active compounds.
| Reagent | Product | Reaction Conditions |
| Acetyl chloride | N-(3-chloro-6-nitroquinoxalin-2-yl)acetamide | Pyridine, 0-25 °C |
| Benzoyl chloride | N-(3-chloro-6-nitroquinoxalin-2-yl)benzamide | Triethylamine, CH2Cl2, 25 °C |
| Benzenesulfonyl chloride | N-(3-chloro-6-nitroquinoxalin-2-yl)benzenesulfonamide | Aqueous NaOH, 25 °C |
Cyclocondensation Reactions to Form Fused Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a leaving group (chlorine) in a 1,2-relationship, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclocondensation reactions lead to the formation of novel polycyclic aromatic compounds with potential applications in various fields.
A prominent example is the synthesis of imidazo[1,2-a]quinoxaline (B3349733) derivatives. Reaction of this compound with α-haloketones, followed by intramolecular cyclization, can lead to the formation of the imidazo[1,2-a]quinoxaline ring system. For instance, reaction with chloroacetone (B47974) could yield a 2-methyl-7-nitroimidazo[1,2-a]quinoxalin-4-amine derivative.
Furthermore, this compound is a key starting material for the synthesis of triazolo[4,3-a]quinoxalines. This can be achieved by first converting the 2-amino group to a hydrazinyl group, followed by cyclization with a one-carbon synthon. For example, treatment of 2-chloro-3-hydrazinyl-6-nitroquinoxaline with an orthoester can lead to the formation of the corresponding 7-nitro- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinoxaline. The chlorine at the 4-position of this fused system can then be further substituted. gold-chemistry.orgmdpi.com The synthesis of 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, a compound with affinity for AMPA receptors, highlights the utility of such cyclocondensation strategies. acs.org
| Reactant(s) | Fused Heterocycle | General Conditions |
| α-Haloketone (e.g., Chloroacetone) | Imidazo[1,2-a]quinoxaline | Base, heat |
| Hydrazine, then Orthoester | nih.govresearchgate.netrsc.orgTriazolo[4,3-a]quinoxaline | Two-step sequence |
Further Derivatization of the Quinoxaline Core
Beyond the direct reactions of the amino and chloro groups, the this compound scaffold can be further elaborated through modern synthetic methodologies, enabling the introduction of diverse and complex substituents.
Introduction of Alkynyl Substituents
The chloro group at the 3-position can be readily replaced by carbon-based nucleophiles through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the introduction of alkynyl moieties. wikipedia.orgresearchgate.net
The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine), is expected to yield the corresponding 3-(phenylethynyl)-6-nitroquinoxalin-2-amine. libretexts.orgnih.gov This transformation significantly expands the molecular complexity and provides a handle for further chemical modifications, such as cyclization reactions or the introduction of other functional groups.
| Alkyne | Catalyst System | Product |
| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)-6-nitroquinoxalin-2-amine |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-((Trimethylsilyl)ethynyl)-6-nitroquinoxalin-2-amine |
Functionalization via C-H Activation Methodologies
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of heterocyclic compounds. researchgate.netrsc.orgscirp.org While the quinoxaline ring is generally electron-deficient, the presence of the nitro group can further influence the regioselectivity of C-H functionalization reactions. The C-H bonds on the benzene portion of the quinoxaline ring, particularly those ortho to the nitro group (C5 and C7), are potential sites for directed functionalization.
Transition metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or ruthenium, could potentially be employed to introduce aryl or alkyl substituents at these positions. For instance, a directed C-H arylation reaction with an aryl halide in the presence of a palladium catalyst and a suitable directing group could lead to the formation of C5- or C7-arylated derivatives of this compound. The development of specific C-H activation protocols for this highly functionalized quinoxaline system remains an active area of research. nih.gov
Reaction Mechanisms and Pathways in Derivatization
The diverse reactivity of this compound is underpinned by several fundamental reaction mechanisms.
The acylation and sulfonylation of the 2-amino group proceed via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl or sulfonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation yields the final acylated or sulfonylated product. nih.gov
The substitution of the chlorine atom at the 3-position typically occurs through a nucleophilic aromatic substitution (SNA_r) mechanism. The quinoxaline ring, activated by the electron-withdrawing nitro group, is susceptible to attack by nucleophiles. The nucleophile adds to the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge is delocalized over the quinoxaline ring system, including the nitro group. In a subsequent fast step, the chloride ion is expelled, and the aromaticity of the quinoxaline ring is restored.
The formation of fused heterocycles through cyclocondensation reactions involves a sequence of steps. For instance, in the formation of imidazo[1,2-a]quinoxalines from α-haloketones, the initial step is likely the N-alkylation of the 2-amino group, followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the carbon bearing the chlorine atom, leading to ring closure. nih.govnih.gov
The palladium-catalyzed Sonogashira coupling proceeds through a well-established catalytic cycle involving oxidative addition of the chloroquinoxaline to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. pearson.com
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Nitroquinoxalin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including complex heterocyclic systems like 3-Chloro-6-nitroquinoxalin-2-amine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring and the protons of the amine group.
The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring of the quinoxaline core (H-5, H-7, and H-8) will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group at the C-6 position. The H-5 proton, being ortho to the nitro group, is expected to be the most deshielded and appear at the lowest field. The H-7 proton, meta to the nitro group, will likely be coupled to the H-8 proton, resulting in a doublet. The H-8 proton, also a doublet, will show coupling to H-7.
The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. In some instances, these protons may exchange with deuterium (B1214612) in deuterated solvents like DMSO-d₆, leading to a decrease or disappearance of their signal.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 8.5 - 8.8 | d | J = 2-3 Hz |
| H-7 | 8.2 - 8.4 | dd | J = 9-10 Hz, 2-3 Hz |
| H-8 | 7.8 - 8.0 | d | J = 9-10 Hz |
| NH₂ | 7.0 - 8.0 | br s | - |
Note: These are predicted values based on the analysis of similar quinoxaline derivatives. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms of the quinoxaline ring system.
The chemical shifts of the carbon atoms are significantly influenced by the nature of the substituents. The carbons bearing the chloro (C-3), amino (C-2), and nitro (C-6) groups will have their resonances shifted to characteristic positions. The C-2 and C-3 carbons, being part of the pyrazine (B50134) ring and attached to nitrogen and chlorine respectively, will appear at relatively downfield shifts. The C-6 carbon, directly attached to the electron-withdrawing nitro group, is also expected to be significantly deshielded. The quaternary carbons (C-4a, C-8a) will generally show weaker signals compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4a | 138 - 142 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
| C-8a | 135 - 140 |
Note: These are predicted values based on the analysis of similar quinoxaline derivatives. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show a cross-peak between the H-7 and H-8 protons, confirming their adjacent positions on the aromatic ring. tandfonline.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HMQC or HSQC spectrum would show cross-peaks between H-5 and C-5, H-7 and C-7, and H-8 and C-8, allowing for the direct assignment of these carbon resonances. tandfonline.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the H-5 proton would be expected to show HMBC correlations to C-4a, C-6, and C-7. The amine protons could show correlations to C-2 and C-3, confirming their position. tandfonline.comtandfonline.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.
N-H Stretching: The amine group (NH₂) will give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the pyrazine ring and the C=C bonds in the benzene ring will appear in the 1500-1650 cm⁻¹ region.
Nitro Group (NO₂) Stretching: The nitro group will show strong characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| C=N/C=C Stretch | 1500 - 1650 | Strong-Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric vibrations of the quinoxaline ring system are expected to be prominent. The symmetric stretching of the nitro group, which may be weak in the FTIR spectrum, is often strong in the Raman spectrum. The C-Cl stretching vibration should also be observable. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, soft ionization techniques are crucial to observe the molecular ion, while higher energy methods reveal characteristic fragments.
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₅ClN₄O₂. The exact mass can be calculated and compared with the experimental value to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. For instance, the presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak two mass units higher than the molecular ion ([M+2]⁺) has an intensity approximately one-third of the molecular ion peak ([M]⁺), corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. miamioh.edu
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like the title compound, allowing the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation. ecut.edu.cn ESI-MS is particularly useful for analyzing reaction mixtures and confirming the successful synthesis of the target compound. uvic.cachemrxiv.org Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion (m/z ≈ 225.0 for the ³⁵Cl isotope) can be performed to induce fragmentation and gain structural information.
The fragmentation of this compound is dictated by its functional groups: the quinoxaline core, the chloro substituent, the nitro group, and the amine group. miamioh.edulibretexts.orglibretexts.org Expected fragmentation pathways would include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion.
Loss of Cl: Cleavage of the carbon-chlorine bond.
Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings like quinoxaline.
Alpha-Cleavage: Fragmentation adjacent to the amine group, though less common in aromatic amines compared to aliphatic ones. youtube.com
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |
| 225.0 ([M+H]⁺) | [C₈H₅ClN₄O₂ + H]⁺ | - | 225.0 |
| 225.0 ([M+H]⁺) | [C₈H₅ClN₃ + H]⁺ | NO₂ | 179.0 |
| 225.0 ([M+H]⁺) | [C₈H₅N₄O₂ + H]⁺ | Cl | 190.0 |
| 179.0 ([C₈H₅ClN₃ + H]⁺) | [C₇H₄ClN₂ + H]⁺ | HCN | 152.0 |
Note: m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
X-ray Crystallography for Solid-State Structure and Regiochemical Assignment
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related nitroquinoxaline derivatives provides significant insight into the expected structural features. researchgate.netresearchgate.net
For example, crystal structures of other nitroquinoxalines reveal that the quinoxaline ring system is largely planar. nih.govresearchgate.net The technique would unambiguously confirm the regiochemistry, proving the positions of the chloro, nitro, and amine substituents on the quinoxaline core. Furthermore, it elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the amine hydrogen and the nitro oxygen of an adjacent molecule) and π-π stacking interactions between the aromatic quinoxaline rings of neighboring molecules. researchgate.net These non-covalent interactions are crucial in determining the solid-state properties of the material.
Table 2: Representative Crystallographic Data for a Substituted Nitroquinoxaline Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| a (Å) | 9.6598 (4) | researchgate.net |
| b (Å) | 7.4249 (3) | researchgate.net |
| c (Å) | 11.2457 (6) | researchgate.net |
| β (°) | 109.745 (5) | researchgate.net |
| V (ų) | 759.15 (6) | researchgate.net |
| Z | 2 | researchgate.net |
Note: Data presented is for 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline as a representative example of a nitroquinoxaline derivative. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the extended conjugated system of the nitroquinoxaline core. semanticscholar.orgnih.gov The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) creates a "push-pull" system, which typically results in a bathochromic (red) shift of the longest wavelength absorption band into the visible region, making the compound colored. semanticscholar.org
Studies on similar amino-nitroquinoxaline dyes show strong absorption maxima in the 400-450 nm range. semanticscholar.org The solvent environment can also influence the position of the absorption maxima (solvatochromism) due to differing stabilization of the ground and excited states. nih.gov
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While many quinoxaline derivatives are fluorescent, the presence of a nitro group often quenches fluorescence through efficient non-radiative decay pathways. arxiv.org Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. The study of its chiral derivatives or metal complexes, however, could lead to materials with significant emissive properties.
Table 3: Photophysical Data for Related Quinoxaline Derivatives in DMSO
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |
| 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline | 404 | Not Reported | semanticscholar.org |
| 6,7-dinitro-2,3-dipyrrolidinoquinoxaline | 323, 397, 450 (shoulder) | Not Reported | semanticscholar.org |
| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | ~360 | ~450 | nih.gov |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. nih.gov While this compound itself is achiral, chiral derivatives can be prepared, for example, by introducing a chiral substituent via the amine group or by synthesizing a quinoxaline fused to a chiral moiety, such as a steroid or terpene. doaj.orgrsc.org
For such chiral derivatives, CD spectroscopy can be used to:
Determine Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT), the absolute stereochemistry of a new chiral center can be assigned. nih.gov
Study Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes or the preferred helical arrangement (helicity) of the quinoxaline system in different environments. doaj.org
Investigate Supramolecular Chirality: Even achiral quinoxaline derivatives can form chiral supramolecular assemblies, such as helical columns in liquid crystal phases. CD spectroscopy can detect the chirality of these higher-order structures. arxiv.org Research has shown that the sign of the Cotton effects in the CD spectra of quinoxaline derivatives can be directly related to their P (right-handed) or M (left-handed) helicity. doaj.org
V. Computational and Theoretical Investigations of 3 Chloro 6 Nitroquinoxalin 2 Amine and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoxaline (B1680401) derivatives to calculate properties that are key to understanding their chemical behavior. researchgate.net
Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. cnr.itarxiv.org Quantum-chemical calculations are frequently used to optimize molecular geometry in the gas phase to generate an accurate starting structure. cnr.it For quinoxaline derivatives, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly used to perform these optimizations. researchgate.net
The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study of quinoxaline-1,4-dioxide and its derivatives, DFT calculations were used to determine these structural parameters. researchgate.net While specific data for 3-chloro-6-nitroquinoxalin-2-amine is not available in the cited literature, a representative table of optimized parameters for the parent quinoxaline-1,4-dioxide molecule illustrates the type of data obtained from such calculations. researchgate.net This co-planarity is essential for resonance and electron delocalization to occur within the structure. researchgate.net
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-O1 | 1.290 Å |
| Bond Length | N1-C2 | 1.384 Å |
| Bond Length | C2-C3 | 1.442 Å |
| Bond Length | C5-C6 | 1.405 Å |
| Bond Angle | O1-N1-C2 | 117.8° |
| Bond Angle | N1-C2-C3 | 119.5° |
| Bond Angle | C5-C6-C7 | 120.3° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. walisongo.ac.id The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.gov DFT calculations are an effective means to determine the energies of these orbitals. nih.gov For quinoxaline analogues, the presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the amine group) significantly influences the FMO energies. In a computational study on quinoxaline-1,4-dioxide derivatives, the HOMO-LUMO gap was found to be a key parameter in describing their electronic properties. researchgate.net
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |
|---|---|---|---|---|
| Quinoxaline-1,4-dioxide | -7.14 | -2.71 | 4.43 | 2.22 |
| 6-nitroquinoxaline-1,4-dioxide | -8.03 | -4.12 | 3.91 | 1.96 |
| 6-aminoquinoxaline-1,4-dioxide | -6.11 | -1.92 | 4.19 | 2.10 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govlibretexts.org The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. walisongo.ac.id
For this compound, the MEP surface would be significantly influenced by its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, creating a region of highly negative potential around its oxygen atoms and a positive potential on the adjacent ring carbons. researchgate.netresearchgate.net The amino group (-NH₂) is an electron-donating group, creating another electron-rich site. The electronegative chlorine and nitrogen atoms of the quinoxaline core would also contribute to the negative potential regions. The hydrogen atoms of the amine group and the benzene (B151609) ring would exhibit positive potential. This distribution of charge is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with a biological receptor. nih.gov
Molecular Docking Studies for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. rsc.org
Docking simulations calculate a score, often expressed as a binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative binding energy value suggests a more stable and favorable interaction. nih.gov Studies on quinoxaline derivatives have shown their potential as inhibitors for various enzymes, such as EGFR kinase and COX-2, with docking used to rationalize their activity. rsc.orgnih.gov
In these studies, the analysis goes beyond the binding score to identify the specific amino acid residues in the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in a docking study of quinoxaline-1,2,3-triazole hybrids against the EGFR protein, compounds with the best binding energies were found to form crucial hydrogen bonds with key residues like Met793. nih.gov
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analogue IVa | -11.18 | Met793, Cys797 | Hydrogen Bond |
| Analogue IVb | -11.82 | Met793, Asp855 | Hydrogen Bond |
| Analogue IVd | -12.03 | Leu718, Met793 | Hydrogen Bond, Hydrophobic |
| Analogue IVh | -11.04 | Met793, Lys745 | Hydrogen Bond |
A crucial part of molecular docking is conformational analysis, which involves assessing the spatial arrangement (pose) of the ligand within the receptor's binding pocket. Molecules are flexible and can adopt numerous conformations; however, only specific poses allow for optimal interactions with the receptor to elicit a biological response. Docking algorithms sample many possible conformations of the ligand and rank them based on their calculated binding energy.
The resulting top-ranked pose shows the most probable binding mode. Analysis of this conformation reveals how the ligand orients its functional groups to maximize favorable interactions. For a molecule like this compound, conformational analysis would show how the nitro, chloro, and amino groups are positioned within the active site to form hydrogen bonds or other stabilizing contacts with specific amino acids, providing a structural basis for its potential biological activity. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with a specific activity or property. researchgate.netnih.gov For quinoxaline derivatives, QSPR models can be developed to predict a wide range of properties, including their biological activity, reactivity, and material characteristics.
The fundamental principle of QSPR is to define a mathematical relationship between calculated molecular descriptors and an experimentally determined property. These descriptors can be categorized into several types:
Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. researchgate.net For instance, in a study of quinoxalin-2(H)-one and its derivatives, Density Functional Theory (DFT) was used to calculate these electronic properties to understand their redox behavior. researchgate.net
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching.
Geometrical Descriptors: These are derived from the three-dimensional coordinates of the atoms in a molecule and include parameters like molecular volume and surface area.
A typical QSPR study involves the following steps:
Selection of a dataset of compounds with known properties.
Calculation of a wide range of molecular descriptors for each compound.
Development of a mathematical model (e.g., multiple linear regression, partial least squares) to correlate the descriptors with the property of interest.
Validation of the model to ensure its predictive power.
For a compound like this compound, QSPR models could be employed to predict its potential as an anticancer agent by correlating its structural features with cytotoxicity data from a series of related compounds. rsc.orgnih.gov The insights gained from the model could then guide the synthesis of new analogues with potentially enhanced activity.
| Descriptor Category | Examples of Descriptors | Relevance to Quinoxaline Derivatives |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Predicting reactivity, redox potentials, and sites of electrophilic/nucleophilic attack. researchgate.net |
| Topological | Connectivity Indices, Wiener Index | Correlating with physical properties like boiling point and solubility. |
| Geometrical | Molecular Volume, Surface Area, Ovality | Relating molecular shape and size to biological activity and crystal packing. |
This table is generated based on general QSPR principles and findings for related heterocyclic systems.
Crystal Packing Analysis and Intermolecular Interactions via Hirshfeld Surface Analysis
The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates, and the resulting surface is color-mapped to highlight different types of close contacts.
For quinoxaline derivatives, Hirshfeld surface analysis has been instrumental in understanding their solid-state structures. nih.govuomphysics.net A detailed study on a closely related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, provides significant insights that can be extrapolated to this compound due to structural similarities, particularly the presence of the nitro group. growkudos.comnih.gov
| Contact Type | Contribution to Hirshfeld Surface | Description of Interaction |
| H···H | 43.5% | These are the most abundant contacts, reflecting the hydrogen-rich periphery of the molecule. growkudos.comnih.gov |
| O···H / H···O | 30.8% | These significant interactions, likely C-H···O hydrogen bonds, play a crucial role in stabilizing the crystal structure. growkudos.comnih.gov |
| C···C | 7.3% | These contacts may indicate the presence of π-π stacking interactions between the quinoxaline ring systems. growkudos.comnih.gov |
| C···H / H···C | 4.6% | Van der Waals interactions contributing to the overall packing efficiency. nih.gov |
| N···O / O···N | - | Interactions involving the nitro group are expected to be significant in directing the crystal packing. |
| Cl···H / H···Cl | - | In this compound, contacts involving the chlorine atom would also be a key feature. |
Data in this table is for the analogue 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one and is used to infer potential interactions for this compound. growkudos.comnih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For the nitro-substituted quinoxaline analogue, the prominent spikes in the fingerprint plot correspond to the O···H/H···O contacts, underscoring their importance. growkudos.comnih.gov For this compound, one would expect to see significant contributions from N···H, O···H, and Cl···H contacts, which would be crucial in determining the supramolecular architecture.
Reaction Mechanism Elucidation through Computational Simulation
Computational simulations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
For quinoxaline derivatives, computational studies have been used to investigate various reactions. For example, the redox behavior of quinoxalin-2(H)-one and its 3-amino and 3-methyl derivatives has been studied using DFT. researchgate.net The calculations of electrode potentials helped to explain the influence of different substituents on the ease of oxidation and reduction. The study found that the amino derivative has a more negative reduction potential, indicating a greater tendency for its reduced form to be oxidized, a property attributed to the electron-donating nature of the amino group. researchgate.net
In the context of this compound, computational simulations could be used to explore several key reactions:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to nucleophilic attack. Computational modeling could predict the reactivity of the compound with various nucleophiles, identify the transition state structures, and calculate the activation energies. This would provide insights into the feasibility and selectivity of substitution reactions at this position. Studies on related 2-chloroquinoxalines have shown a preference for SNAr of the chlorine atom. rsc.org
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common synthetic step. DFT calculations could model the reaction pathway for this reduction, helping to understand the role of different reducing agents and reaction conditions.
Electrophilic Substitution on the Benzene Ring: The electronic properties calculated by DFT, such as atomic charges and frontier molecular orbital densities, can predict the most likely sites for electrophilic attack on the benzene portion of the quinoxaline ring. nih.gov
A study on the reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide utilized DFT to compute its electronic properties, providing a rationale for its observed reactivity in various transformations. researchgate.net This highlights the predictive power of computational methods in understanding and planning the synthesis of complex quinoxaline derivatives.
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Geometry optimization and energy calculations of reactants, products, and transition states. | Reaction energies, activation barriers, and preferred reaction pathways for substitutions and reductions. researchgate.netresearchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO and LUMO distributions. | Identification of sites for nucleophilic and electrophilic attack. researchgate.net |
| Thermodynamic Cycle Calculations | Calculation of redox potentials and pKa values. | Prediction of electrochemical behavior and acid-base properties in solution. researchgate.net |
This table outlines potential computational investigations for this compound based on studies of analogous systems.
Vi. Advanced Applications and Research Frontiers of 3 Chloro 6 Nitroquinoxalin 2 Amine Derivatives As Chemical Scaffolds
Role in the Development of Functional Materials
The exploration of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Derivatives of 3-Chloro-6-nitroquinoxalin-2-amine, owing to their inherent electronic characteristics, are promising candidates for the development of a range of functional materials.
The quest for high-performance organic semiconductors is driven by their potential applications in flexible electronics, displays, and sensors. The quinoxaline (B1680401) moiety, being electron-deficient, is an excellent building block for n-type and ambipolar organic field-effect transistors (OFETs) and organic solar cells (OSCs). The introduction of additional electron-withdrawing groups, such as the chloro and nitro substituents present in this compound, further lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a crucial factor for efficient electron injection and transport in n-type semiconductors.
Research on quinoxaline-based polymers and small molecules has demonstrated their potential in organic electronics. For instance, a novel donor-acceptor polymer, PQ1, incorporating a quinoxaline unit, exhibited p-type semiconductor properties with a respectable hole mobility. nih.gov The study highlighted the potential of quinoxaline-type chromophores in constructing novel organic semiconductors. nih.gov Furthermore, new quinoxaline-based derivatives have been synthesized and investigated as organic semiconductors in organic thin-film transistors (OTFTs), showing p-channel characteristics. researchgate.net
Derivatives of this compound, with their highly electron-deficient aromatic system, are anticipated to be excellent candidates for n-type organic semiconductors. The presence of the amino group also offers a site for further functionalization, allowing for the fine-tuning of the electronic properties and solid-state packing of the resulting materials, which are critical parameters for optimizing charge carrier mobility.
Table 1: Properties of Representative Quinoxaline-Based Organic Semiconductors
| Compound/Polymer | Application | Mobility (cm²/Vs) | On/Off Ratio | Ref. |
| PQ1 | OFET | 0.12 (hole) | - | nih.gov |
| Compound 5 | OTFT | 1.9 x 10⁻⁴ (hole) | 3.5 x 10⁶ | researchgate.net |
Quinoxaline derivatives are known for their photophysical properties, including fluorescence, which makes them valuable in the development of dyes and fluorescent probes. researchgate.netnih.gov The emission characteristics of quinoxaline-based fluorophores can be readily tuned by introducing various substituents onto the quinoxaline ring. nih.gov The interplay of the electron-donating amino group and the electron-withdrawing nitro and chloro groups in this compound derivatives can lead to intramolecular charge transfer (ICT) excited states, which are often associated with strong fluorescence and sensitivity to the local environment.
The synthesis of quinoxaline derivatives bearing styryl and phenylethynyl groups has been explored for their application as fluorescence derivatization reagents. researchgate.net Moreover, the design and synthesis of novel quinoxaline fluorescent probes for the detection of metal ions, such as zinc, have been reported. globethesis.com These probes often utilize the nitrogen atoms of the quinoxaline ring and additional chelating groups to bind to the target analyte, resulting in a change in their fluorescence properties. The amino group in this compound derivatives provides a convenient handle for the introduction of such chelating moieties.
The solvatochromic and mechanochromic behaviors of some fluorescent quinoxaline-derived ionic liquids have also been investigated, revealing their potential for applications in smart materials and sensors. researchgate.net
The strong electron-accepting nature of the quinoxaline core makes its derivatives promising candidates for use in electroluminescent materials, particularly in organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgcase.edu In the context of DSSCs, organic dyes typically possess a donor-π-acceptor (D-π-A) structure. The quinoxaline moiety can function as a potent electron acceptor.
Several studies have reported the synthesis and application of novel quinoxaline-based organic sensitizers for DSSCs. acs.orgcase.edursc.orgjmaterenvironsci.comrsc.org For instance, quinoxaline-based dyes with a D-A-π-A configuration have been developed, where the quinoxaline unit acts as an additional electron acceptor, leading to enhanced photovoltaic performance. case.edu The introduction of fluorine atoms into the quinoxaline moiety has been shown to strengthen its electron-withdrawing ability, resulting in a narrower energy band gap and a bathochromic shift in the absorption spectrum. rsc.org
Derivatives of this compound are well-suited for this application. The quinoxaline core, further activated by the chloro and nitro groups, can serve as a powerful electron acceptor. The amino group can be functionalized with various donor moieties and anchoring groups to create a D-A-π-A architecture, which is essential for efficient charge separation and injection into the semiconductor electrode of the solar cell.
Table 2: Performance of Quinoxaline-Based Dyes in DSSCs
| Dye | Configuration | Power Conversion Efficiency (%) | Ref. |
| RC-21 | Vertical | 3.30 | acs.orgcase.edu |
| RC-22 | Horizontal | 5.56 | acs.orgcase.edu |
| FNE56 | - | - | rsc.org |
| NIQ4 | Push-Pull | - | rsc.org |
Contributions to Synthetic Organic Chemistry as Versatile Building Blocks
The reactivity of the chloro, nitro, and amino groups, combined with the inherent properties of the quinoxaline ring system, makes this compound a valuable and versatile building block in synthetic organic chemistry.
The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. The reactive chloro group at the 3-position of this compound serves as an excellent electrophilic site for nucleophilic substitution reactions, paving the way for the construction of more complex, polycyclic heterocyclic systems.
The synthesis of various fused quinoxaline derivatives has been reported, often starting from chloro-substituted quinoxalines. rsc.org For example, the structural diversity of quinoxaline frameworks includes derivatives such as pyrazolo[1,5-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrrolo[1,2-a]quinoxaline. rsc.org The amino group at the 2-position can also participate in cyclization reactions, leading to the formation of fused five- or six-membered rings. The synthesis of indolo[2,3-b]quinoxaline hybrid derivatives has been achieved through the cyclo-condensation of o-phenylenediamine (B120857), showcasing a common strategy for building complex systems. rsc.org
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The amino group of 2-aminoquinoxaline derivatives can participate in various MCRs. For example, a one-pot, cyanide-based sequential reaction of ortho-phenylenediamines with aldehydes under aerobic conditions has been developed for the efficient synthesis of 2-aminoquinoxalines. nih.gov
Furthermore, the direct C-H functionalization of quinoxalin-2(1H)-ones via multicomponent reactions has garnered significant interest. mdpi.com While this compound is not a quinoxalinone, the reactivity of the amino group suggests its potential as a component in MCRs for the synthesis of diverse heterocyclic scaffolds. The development of MCRs involving aminoquinoxalines for the discovery of new bioactive compounds, such as antimalarial agents, has been reported. nih.gov The unique substitution pattern of this compound makes it an intriguing substrate for the exploration of novel MCRs, potentially leading to the discovery of new chemical entities with interesting biological or material properties. The synthesis of meta-hetarylanilines via a three-component reaction highlights the versatility of using heterocyclic building blocks in MCRs. beilstein-journals.org
Development of Chemical Sensors and Probes
The inherent spectroscopic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it a valuable component in the design of chemical sensors. mdpi.com The fusion of a benzene (B151609) and a pyrazine (B50134) ring creates a platform that can be readily modified to modulate its electronic and photophysical characteristics, leading to the development of sensors for a variety of analytes. mdpi.commdpi.com
Quinoxaline derivatization has become a prevalent method for the quantification of sialic acids in biological samples and glycoproteins using techniques like HPLC. rsc.org A study highlighted the use of 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA) for the derivatization of sialic acids, such as N-acetyl-D-neuraminic acid (Neu5Ac) and N-glycolyl-D-neuraminic acid (Neu5Gc). rsc.org This reaction produces a stable quinoxaline derivative that exhibits strong UV and fluorescence absorption, enabling highly sensitive detection. rsc.org The optimized method was successfully applied to quantify free and total sialic acids in fetal bovine serum and the glycoprotein (B1211001) fetuin, demonstrating its robustness and sensitivity for analyzing biomatrices. rsc.org
The limits of detection (LOD) and quantitation (LOQ) for this method highlight its sensitivity:
| Analyte | LOD (on column) | LOQ (on column) |
| N-acetyl-D-neuraminic acid (Neu5Ac) | 6.00 pg | 18.0 pg |
| N-glycolyl-D-neuraminic acid (Neu5Gc) | 8.80 pg | 29.0 pg |
| Data sourced from a study on the systematic investigation of quinoxaline derivatization of sialic acids. rsc.org |
Furthermore, fused-ring derivatives of quinoxalines have been characterized spectroscopically to understand their photoinduced processes, which is fundamental for developing fluorescent probes and stains for medical diagnostics and microscopy. mdpi.com
Quinoxaline-based scaffolds are integral to the creation of chemo- and biosensors that function through optical changes. mdpi.com For instance, a versatile quinoxaline derivative, N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine (HQphy), has been developed as a colorimetric sensor for detecting strongly acidic pH levels, with a working range of pH 0.7-2.7. nih.gov The sensing mechanism relies on the protonation-deprotonation equilibrium of the quinoxaline moiety, which induces a significant color change. nih.gov This probe can also discriminate between trihaloacetic acids and their mono- and di-analogues. nih.gov
Another example involves a "push-pull" quinoxaline derivative (QC1) designed for pH measurement in acidic aqueous solutions (pH 1–5). mdpi.com This molecule features two electron-donating aminopropyl groups attached to the electron-deficient quinoxaline core. mdpi.com This design results in a water-soluble, dual optical chemosensor that changes both its color (absorption) and fluorescence (emission) in response to pH changes, allowing for easy visual detection without interference from common metal cations. mdpi.com
Exploration in Early-Stage Medicinal Chemistry Research (as scaffolds for target-oriented synthesis, excluding specific drug efficacy, dosage, or safety)
The quinoxaline nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for developing agents that target a wide array of biological processes. mdpi.commdpi.com Its ability to act as a selective ATP-competitive inhibitor for many kinases has made it a focus of anticancer research. nih.govnih.gov
Quinoxaline derivatives are recognized as a significant class of heterocyclic compounds for the development of protein kinase inhibitors. nih.govresearchgate.net The scaffold's structure is amenable to substitutions at the C2, C3, C6, and C7 positions, which allows for the fine-tuning of its interaction with the ATP-binding cleft of various kinases. mdpi.comresearchgate.net
VEGFR-2 Inhibitors : Researchers have designed and synthesized quinoxaline-based scaffolds bearing amide, sulphonamide, and urea (B33335) moieties to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov One study reported a (quinoxalin-2-yl)benzene sulphonamide derivative with potent activity. nih.gov Another series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides showed that introducing an electron-withdrawing chloro group into the quinoxaline ring slightly improved activity. nih.gov
ASK1 Inhibitors : A dibromo-substituted quinoxaline fragment was identified as an effective small-molecule inhibitor of Apoptosis Signal-Regulated Kinase 1 (ASK1), with an IC50 value of 30.17 nM. nih.gov Starting from quinazoline (B50416) scaffolds identified through screening, structure-based design led to potent 2-arylquinazoline derivatives with submicromolar inhibitory activities against ASK1. nih.gov
JNK Inhibitors : Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime have been synthesized and evaluated as inhibitors of c-Jun N-terminal kinase (JNK). mdpi.com Several of these compounds displayed submicromolar binding affinity for JNK isoforms and inhibited downstream signaling pathways, confirming their potential as specific modulators for mechanistic studies of JNKs. mdpi.com
The quinoxaline scaffold is a promising framework for developing new agents against Mycobacterium tuberculosis. nih.gov Various derivatives have demonstrated significant in vitro activity.
Quinoxaline derivatives featuring 2-chloro, dimethylamino, and nitro substitutions have shown antimycobacterial activity comparable to the first-line drug isoniazid. nih.gov
Quinoxaline 1,4-di-N-oxide derivatives are particularly noteworthy. The presence of the N-oxide groups is often crucial for activity, as their loss can lead to a decrease or complete loss of antibacterial effects. mdpi.com Studies have shown that these compounds can have potent antitubercular activity with MIC values below 0.4 μg/mL. mdpi.com
Structure-activity relationship studies indicate that substituents at positions 2 and 3 of the quinoxaline ring are critical for anti-TB activity. nih.gov Furthermore, the presence of an electron-withdrawing group, such as a chlorine atom at the C7 position, tends to increase antimycobacterial activity, while electron-donating groups can reduce it. nih.govmdpi.com
The following table summarizes the in vitro antimycobacterial activity of selected quinoxaline derivatives.
| Quinoxaline Derivative Type | Key Structural Features | In Vitro Activity (MIC) | Reference Compound |
| 2-Chloro, dimethylamino, nitro substituted | Substitution at positions 2 and 3 | 0.67–0.97 µg/mL | Isoniazid (0.46 µg/mL) |
| Quinoxaline 1,4-di-N-oxide | Ester groups | ≤0.15 μg/mL (for best compounds) | - |
| Pyrrolo[1,2-a]quinoxalines | Replacement of tertiary nitrogen with NH | 5 µg/mL | - |
| Data compiled from studies on the antimycobacterial potential of quinoxaline scaffolds. nih.govmdpi.com |
The combination of the quinoxaline scaffold with a sulfonamide moiety has resulted in hybrid molecules with a broad range of pharmacological potential. mdpi.com The sulfonamide group is a key pharmacophore in many established drugs, and its incorporation into the quinoxaline framework enhances its therapeutic possibilities. mdpi.comresearchgate.net
These hybrid structures are being explored for various applications. For example, quinoxaline-sulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are targets in several diseases. nih.gov Specifically, a series of sulfonamide-derived quinoxaline 1,4-dioxides were tested as inhibitors against four CA isoforms. One compound, 7g, showed promising inhibitory potency against the CA IX isozyme with a Ki value of 42.2 nM. nih.gov Molecular docking studies suggest that the position of the sulfonamide group on the quinoxaline ring significantly influences binding affinity to the enzyme's active site. nih.gov
Research on this compound Derivatives in Agrochemical Applications Remains Undisclosed
Extensive investigation into the scientific literature reveals a significant gap in publicly available research regarding the use of this compound as a chemical scaffold for the development of new agrochemicals. Despite the broad interest in quinoxaline derivatives for various biological activities, specific studies detailing the synthesis and evaluation of derivatives from this particular compound for herbicidal, fungicidal, or insecticidal purposes could not be identified.
The quinoxaline core structure is a recognized "privileged scaffold" in medicinal chemistry and has also been explored in the context of agrochemicals. Generally, quinoxaline derivatives have shown promise for a range of pesticidal activities. However, the specific substitution pattern of this compound, featuring a chloro group at the 3-position, a nitro group at the 6-position, and an amine at the 2-position, presents a unique chemical entity. The electronic and steric properties imparted by these substituents would undoubtedly influence the synthetic pathways to its derivatives and their subsequent biological activities.
While research on other quinoxaline derivatives has led to compounds with documented agrochemical potential, the absence of specific data for derivatives of this compound means that no detailed research findings or data tables on their performance as chemical scaffolds in this sector can be provided at this time. The potential for this compound as a building block in the creation of novel crop protection agents is a question that remains to be explored by the scientific community.
Future research would be necessary to determine if the unique structural features of this compound can be leveraged to create derivatives with desirable agrochemical properties. Such studies would involve the synthesis of a library of derivatives and their systematic screening for biological activity against a panel of relevant agricultural pests and weeds.
Vii. Future Perspectives in 3 Chloro 6 Nitroquinoxalin 2 Amine Research
Emerging Synthetic Methodologies and Sustainable Production Routes
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 3-Chloro-6-nitroquinoxalin-2-amine, future efforts are anticipated to move beyond traditional condensation reactions, which often require harsh conditions and generate significant waste.
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic C-H Amination | High atom economy, reduced reaction steps | Development of selective catalysts for direct amination of a dichloronitroquinoxaline precursor. |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction parameters in microreactors for continuous production. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Exploration of solvent-free or green solvent conditions to enhance sustainability. |
| Biocatalysis | High selectivity, mild reaction conditions | Identification of enzymes capable of catalyzing the formation of the quinoxaline (B1680401) ring or specific functional group interconversions. |
One promising avenue is the exploration of catalytic C-H amination of a suitable 2,3-dichloro-6-nitroquinoxaline (B1269935) precursor. This approach would offer a more atom-economical route compared to traditional methods that often involve the condensation of a diamine with a dicarbonyl compound. Furthermore, the adoption of flow chemistry for the synthesis of this compound could provide enhanced control over reaction parameters, leading to improved yields and safety, particularly when handling nitrated intermediates.
Sustainable production routes are also a critical area of focus. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of recyclable catalytic systems. Research into solid-supported catalysts could facilitate easier product purification and catalyst reuse, aligning with the principles of green chemistry.
Advanced Functionalization Strategies for Enhanced Material Properties
The inherent functionalities of this compound—the reactive chlorine atom, the electron-withdrawing nitro group, and the amino group—make it a versatile platform for advanced functionalization. Future research will likely concentrate on leveraging these sites to tailor the compound's properties for specific applications.
Selective modification of the chloro and amino groups is a key area for exploration. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, could be employed at the C3-chloro position to introduce a wide array of substituents. This would allow for the fine-tuning of the electronic and photophysical properties of the molecule. The amino group at the C2 position offers a handle for further derivatization, such as acylation or the introduction of other functional moieties, to modulate solubility and biological activity.
The nitro group at the C6 position significantly influences the electron-accepting nature of the quinoxaline core. Future work could explore the reduction of the nitro group to an amino group, which would not only alter the electronic properties but also provide an additional site for functionalization. This could lead to the development of novel donor-acceptor chromophores with applications in organic electronics. A study on the selective modification of the related 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has demonstrated the feasibility of selectively targeting different positions on the quinoxaline ring, suggesting that similar strategies could be successfully applied to this compound. researchgate.net
Interdisciplinary Research Integrating Quinoxaline Chemistry
The unique electronic and structural features of this compound make it a prime candidate for interdisciplinary research, bridging the gap between chemistry, materials science, and biology.
In the realm of materials science , the strong electron-withdrawing nature of the nitro-substituted quinoxaline core suggests potential applications in organic electronics. By strategically attaching electron-donating moieties, novel donor-pi-acceptor (D-π-A) systems could be designed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The chlorine atom provides a convenient point for polymerization, leading to the synthesis of novel conjugated polymers with tailored optoelectronic properties.
From a medicinal chemistry perspective, the quinoxaline scaffold is a well-established pharmacophore found in numerous biologically active compounds. The specific substitution pattern of this compound warrants investigation into its potential as an anticancer, antimicrobial, or antiviral agent. For example, research on 3-chloro-6-nitro-1H-indazole derivatives has shown promising antileishmanial activity, suggesting that the "3-chloro-6-nitro" motif on a nitrogen-containing heterocycle could be a valuable starting point for the design of new therapeutic agents. nih.gov Future studies should involve the synthesis of a library of derivatives and their systematic biological evaluation.
Challenges and Opportunities in Quinoxaline Scaffold Innovation
While the future of this compound research is promising, several challenges must be addressed to unlock its full potential.
Table 2: Challenges and Opportunities in the Innovation of this compound
| Challenge | Opportunity |
| Selective Functionalization | The distinct reactivity of the chloro, nitro, and amino groups allows for orthogonal chemical modifications, enabling the synthesis of complex molecular architectures. |
| Scalability of Synthesis | The development of robust and scalable synthetic routes is crucial for the compound's potential commercial applications. This presents an opportunity for process chemists to innovate. |
| Understanding Structure-Property Relationships | A significant challenge lies in elucidating the precise relationship between the molecular structure and the resulting material or biological properties. This necessitates a combined experimental and computational approach. |
| Biocompatibility and Toxicity | For any potential medicinal applications, a thorough evaluation of the compound's toxicity and biocompatibility is essential. This opens up avenues for collaboration with toxicologists and biochemists. |
One of the primary challenges lies in achieving selective functionalization at the desired positions without affecting other reactive sites. This will require the development of sophisticated synthetic strategies and a deep understanding of the compound's reactivity. The scalability of any newly developed synthetic route is another critical factor that will determine the practical utility of this compound and its derivatives.
Despite these challenges, the opportunities for innovation are vast. The unique combination of functional groups in this compound provides a rich playground for chemists to design and synthesize novel molecules with tailored properties. A systematic investigation into the structure-property relationships, aided by computational modeling, will be instrumental in guiding the rational design of new materials and therapeutic agents based on this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-6-nitroquinoxalin-2-amine, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a precursor. A microwave-assisted approach with nitro-group introduction via nitration agents (e.g., HNO₃/H₂SO₄) improves reaction efficiency and reduces side products compared to conventional heating . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for nitro-group substitution). Purity is verified via HPLC and NMR.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX system (e.g., SHELXL for refinement) is standard. Crystallization is achieved via slow evaporation in polar aprotic solvents (e.g., DMSO). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The CCDC database (e.g., entry 1983315 for related quinoxalines) provides reference metrics for bond lengths and angles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO identifies aromatic protons (δ 7.5–8.5 ppm) and amine groups (δ 5.5–6.5 ppm).
- FT-IR : Peaks at 1520–1550 cm⁻¹ (C-NO₂) and 750–800 cm⁻¹ (C-Cl) confirm functional groups.
- MS : High-resolution ESI-MS validates molecular weight (C₈H₅ClN₄O₂, theoretical 224.01 g/mol).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : B3-LYP hybrid functionals with 6-31G(d,p) basis sets calculate HOMO-LUMO gaps, charge distribution, and nitro-group electron-withdrawing effects. Exact exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy for reaction enthalpy predictions . Software like Gaussian or ORCA automates these calculations.
Q. What strategies minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Microwave Synthesis : Reduces reaction time from 12 hr (conventional) to 30 min, limiting decomposition .
- Protecting Groups : Temporarily shield the amine during nitration to prevent undesired substitutions.
- Design of Experiments (DOE) : Multi-variable optimization (e.g., Taguchi methods) identifies critical factors (e.g., pH, solvent polarity) affecting yield .
Q. How can vibrational frequency analysis resolve discrepancies between experimental and computational data?
- Methodological Answer : Scale factors (0.95–0.98 for B3-LYP/6-31G(d)) harmonize DFT-calculated harmonic frequencies with experimental anharmonic values. Low-frequency modes (< 500 cm⁻¹) are validated via Raman spectroscopy under controlled humidity to avoid water interference .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Disorder : Nitro-group rotational disorder is resolved using SHELXL’s PART instruction to model partial occupancy.
- Twinned Data : Twin refinement algorithms (e.g., in PLATON) correct overlapping reflections in non-merohedral twins .
Data Analysis & Contradictions
Q. How should researchers address contradictory data in reaction yields reported for this compound?
- Methodological Answer : Conduct sensitivity analysis to identify variables causing yield disparities (e.g., trace moisture deactivating catalysts). Cross-validate protocols via interlaboratory studies and control experiments (e.g., spiking with known impurities). Statistical tools like Grubbs’ test eliminate outliers .
Q. What computational methods reconcile conflicting spectroscopic assignments for quinoxaline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
